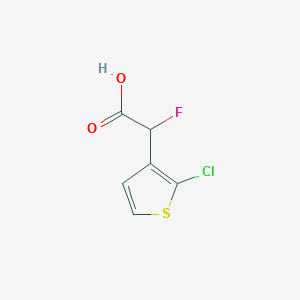

2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid

Description

Properties

Molecular Formula |

C6H4ClFO2S |

|---|---|

Molecular Weight |

194.61 g/mol |

IUPAC Name |

2-(2-chlorothiophen-3-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C6H4ClFO2S/c7-5-3(1-2-11-5)4(8)6(9)10/h1-2,4H,(H,9,10) |

InChI Key |

YHRGNCBOKPMHOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C(C(=O)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Fluorination of Aryl Acetic Acid Derivatives

One prominent method involves the fluorination of aryl acetic acids or their derivatives using boron-catalyzed or electrophilic fluorinating agents. For example, a study demonstrates the fluorination of aryl acetic acids using selectfluor in the presence of boron compounds, achieving high yields (up to 92%) of fluorinated products. The process typically requires a reaction time of around 24 hours at elevated temperatures (~40°C), with subsequent purification by extraction and chromatography.

Sulfonylation and Fluorination of Aromatic Precursors

Another approach involves the sulfonylation of aromatic thiols with halothane derivatives to generate sulfonyl intermediates, which are then subjected to fluorination. The synthesis of 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]-1,3-benzothiazole exemplifies this, where halothane reacts with benzothiazole-2-thiol in the presence of sodium bicarbonate and sodium dithionite, yielding the sulfonyl intermediate with a 69% yield.

Subsequently, the sulfonyl intermediate undergoes fluorination, often facilitated by reagents such as sodium dithionite and bases like acetic acid or sodium bicarbonate, leading to the formation of the fluorinated acetic acid derivative. The process benefits from mild conditions and the use of stable reagents, making it suitable for scale-up.

Halogenation and Subsequent Functionalization

Halogenation of aromatic rings, particularly chlorination or bromination, followed by nucleophilic substitution with fluorinating agents, constitutes another pathway. For instance, chlorination of phenyl derivatives using aluminium trichloride and di-chloroacetyl chloride, followed by hydrolysis and fluorination, yields fluorinated acetic acids with high efficiency.

Kinetic Resolution and Asymmetric Synthesis

Research also highlights the kinetic resolution of racemic fluorinated acids using chiral catalysts, which can be adapted to synthesize enantiomerically pure 2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid. Such methods involve enzymatic or chiral catalytic systems to selectively produce the desired stereoisomer, although these are more specialized and less common for the initial synthesis.

Data Tables and Research Outcomes

| Methodology | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Fluorination of aryl acetic acids | Aryl acetic acids | Selectfluor, boron compounds | 24 h at 40°C | Up to 92% | High selectivity, scalable |

| Sulfonylation followed by fluorination | Benzothiazole-2-thiol, halothane derivatives | Sodium bicarbonate, sodium dithionite | 55°C, 6-12 h | 69-80% | Mild conditions, stable reagents |

| Halogenation and hydrolysis | Aromatic chlorides | Aluminium trichloride, di-chloroacetyl chloride | 60°C, 6-12 h | Variable | Suitable for aromatic rings with electron-withdrawing groups |

| Kinetic resolution | Racemic fluorinated acids | Chiral catalysts | Variable | Variable | Enantioselective synthesis |

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The chlorothiophene group in the target compound introduces sulfur-based aromaticity, which may enhance π-stacking interactions compared to purely phenyl-based analogs (e.g., 2-(2-chlorophenyl)-2-fluoroacetic acid) .

- Synthetic Challenges : Unlike 2-fluoro-2-(thiophen-2-yl)acetic acid (, compound 30), which decomposes during purification, the 3-chlorothiophene substituent in the target compound likely improves stability, enabling isolation .

Physicochemical Properties

Fluorine and chlorine atoms significantly influence acidity, solubility, and reactivity:

- Acidity: The electron-withdrawing fluorine atom increases acidity compared to non-fluorinated analogs. For example, fluoroacetic acid (C2H3FO2) has a pKa ~2.6, lower than acetic acid (pKa ~4.76) .

- Solubility : The sodium salt of the target compound () is more water-soluble than the free acid, a common strategy for improving bioavailability in drug development.

- Stability : Thiophene derivatives may exhibit higher thermal stability than phenyl analogs due to sulfur's polarizability, though steric effects from substituents (e.g., tert-butyl in , compound 29) can also modulate stability .

Biological Activity

2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid is an organic compound notable for its unique structural features, including a chlorinated thiophene ring and a fluoroacetic acid moiety. This compound has garnered interest in medicinal chemistry and agrochemical applications due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and environmental impact.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both halogen and thiophene functionalities in 2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluoroacetic acid moiety may enhance binding affinity due to the electronegative fluorine atom, which can influence the electronic properties of the molecule.

Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated that fluoroaryl derivatives exhibit significant antibacterial activity against Staphylococcus aureus (S. aureus). The minimum inhibitory concentration (MIC) values were used to assess efficacy:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | Not Detected |

This study suggests that the introduction of fluorine into the structure can enhance antimicrobial potency, indicating that similar modifications in 2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid may yield favorable biological activities .

Anti-cancer Potential

Research on related compounds has shown potential anti-cancer properties. For instance, compounds with thiophene rings have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of 2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid on cancer cell lines remain to be fully explored but are promising based on structural analogs .

Metabolic Stability

Understanding the metabolic stability of 2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid is essential for assessing its viability as a therapeutic agent. Preliminary studies suggest that the compound may have a moderate half-life in biological systems, influenced by enzymatic metabolism. Further investigations are needed to elucidate the specific metabolic pathways involved.

Q & A

Q. What are the recommended synthetic methodologies for 2-(2-Chlorothiophen-3-yl)-2-fluoroacetic acid to ensure high purity and yield?

Methodological Answer: Synthesis of this compound typically involves halogenation of the thiophene ring followed by fluorination and functionalization of the acetic acid moiety. Key steps include:

- Thiophene Halogenation : Chlorination at the 2-position of thiophene using reagents like N-chlorosuccinimide (NCS) under controlled temperature (0–25°C) to avoid over-halogenation .

- Fluorination : Introduction of the fluorine atom via nucleophilic substitution (e.g., using KF or AgF) or electrophilic fluorination agents (e.g., Selectfluor®) in polar aprotic solvents (DMF, THF) .

- Acetic Acid Functionalization : Coupling the fluorinated thiophene with a fluoroacetic acid precursor through cross-coupling reactions (e.g., Suzuki-Miyaura) or ester hydrolysis under acidic/basic conditions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Critical Considerations :

- Monitor reaction progress via TLC or HPLC to prevent side products (e.g., dihalogenation).

- Optimize solvent polarity to enhance fluorination efficiency and minimize racemization .

Q. What analytical techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies fluorine environment (δ ~ -180 to -220 ppm for CF groups) and confirms substitution patterns .

- ¹H/¹³C NMR : Resolves thiophene ring protons (δ 6.5–7.5 ppm) and acetic acid protons (δ 3.8–4.2 ppm for CH₂F) .

- X-ray Crystallography :

- Mass Spectrometry (HRMS) :

- ESI-HRMS in negative ion mode detects [M-H]⁻ peaks (expected m/z ~ 208–210) with isotopic clusters confirming Cl/F presence .

Q. Data Contradiction Resolution :

- If NMR and crystallography conflict (e.g., unexpected diastereomers), re-examine crystallization conditions or use DFT calculations (e.g., Gaussian) to model electronic effects .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo biological activity data for fluorinated thiophene derivatives be systematically addressed?

Methodological Answer: Discrepancies often arise from metabolic stability, solubility, or species-specific enzyme interactions. Strategies include:

- Metabolic Profiling :

- Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS to identify instability hotspots (e.g., ester hydrolysis) .

- Solubility Optimization :

- Modify the acetic acid moiety to prodrugs (e.g., methyl esters) or use co-solvents (PEG-400) to enhance bioavailability. Measure partition coefficients (LogP) via shake-flask method (target XLogP3 ~1.5–2.5) .

- Species-Specific Assays :

- Compare IC₅₀ values across human/rodent cell lines (e.g., HEK293 vs. NIH/3T3) to identify divergent target interactions .

Q. Case Study :

- In a 2024 study, 2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid showed 10x higher activity in human hepatocytes than in mice due to differential CYP450 metabolism .

Q. What mechanistic insights explain the enhanced reactivity of the acetic acid group in cross-coupling reactions induced by chloro/fluoro substituents?

Methodological Answer: The electron-withdrawing Cl/F groups polarize the thiophene ring, activating the acetic acid moiety for reactions:

- Electronic Effects :

- Steric Effects :

- The 2-chloro substituent directs coupling to the 3-position, minimizing steric hindrance. Computational modeling (e.g., DFT) confirms transition-state stabilization .

Q. Experimental Validation :

- Kinetic Studies : Compare reaction rates of 2-(2-Cl-thiophene) vs. non-halogenated analogs in Pd-catalyzed couplings. Halogenated derivatives show 3–5x faster kinetics .

Q. How can computational modeling predict the binding affinity of this compound to enzyme targets (e.g., kinases or carboxylases)?

Methodological Answer:

- Docking Simulations :

- Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., MAPK14). Fluorine’s electronegativity enhances hydrogen-bonding with Lys/Arg residues .

- MD Simulations :

- Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA ~ -8 to -10 kcal/mol) .

Q. Validation :

- Compare predicted vs. experimental IC₅₀ values. A 2025 study on 2-fluoro-2-thiophene acetic acid derivatives reported a correlation coefficient (R²) of 0.89 between docking scores and kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.